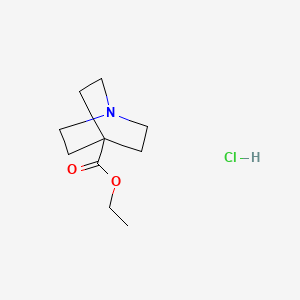

Ethyl quinuclidine-4-carboxylate hydrochloride

Description

Properties

IUPAC Name |

ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2.ClH/c1-2-13-9(12)10-3-6-11(7-4-10)8-5-10;/h2-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDGRWAASJLSZMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C12CCN(CC1)CC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl Quinuclidine-4-carboxylate Hydrochloride: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of Ethyl Quinuclidine-4-carboxylate Hydrochloride (CAS Number: 22766-67-2). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical technical data with practical insights into its utilization as a key chemical intermediate.

Introduction: The Quinuclidine Scaffold in Modern Chemistry

The quinuclidine moiety, a bicyclic amine with a distinctive cage-like structure, is a privileged scaffold in medicinal chemistry and materials science. Its rigid framework and inherent basicity impart unique conformational constraints and physicochemical properties to molecules that contain it. This compound serves as a crucial building block for introducing this valuable pharmacophore into more complex molecular architectures, enabling the exploration of novel therapeutic agents and functional materials. This guide will delve into the essential characteristics of this compound, offering a robust resource for its effective application in research and development.

Physicochemical and Structural Properties

This compound is a white to off-white solid at room temperature.[1][2] The hydrochloride salt form enhances its stability and water solubility, making it a convenient material for handling and use in various reaction conditions.[3][4]

Structural and Molecular Data

The structural and molecular properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate;hydrochloride | [5][6] |

| CAS Number | 22766-67-2 | [2][7] |

| Molecular Formula | C₁₀H₁₈ClNO₂ | [8] |

| Molecular Weight | 219.71 g/mol | [8] |

| Canonical SMILES | CCOC(=O)C12CCN(CC1)CC2.Cl | [5] |

| InChI Key | LDGRWAASJLSZMG-UHFFFAOYSA-N | [5] |

| Physical State | Solid | [1][2] |

| Melting Point | 298-299 °C | [7] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

| Rotatable Bond Count | 3 | [6] |

| Topological Polar Surface Area | 29.5 Ų | [6] |

Basicity and Solubility Profile

The basicity of the quinuclidine nitrogen is a defining characteristic of this class of compounds. The pKa of the conjugate acid of the parent quinuclidine is approximately 11.0.[9] While the ester functionality at the 4-position will have a minor electron-withdrawing effect, the pKa of ethyl quinuclidine-4-carboxylate is expected to be in a similar range, indicating it is a strong organic base.

Quinuclidine and its derivatives are generally soluble in water and a variety of organic solvents.[3][4] The hydrochloride salt of ethyl quinuclidine-4-carboxylate is expected to exhibit good solubility in water and polar protic solvents like ethanol and methanol. Its solubility in less polar organic solvents may be more limited.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

In a suitable deuterated solvent (e.g., D₂O or CD₃OD), the proton NMR spectrum is expected to show the following signals:

-

A triplet corresponding to the methyl protons of the ethyl group (~1.2 ppm).

-

A quartet from the methylene protons of the ethyl group (~4.1 ppm).

-

Multiple overlapping signals in the aliphatic region for the quinuclidine ring protons. Due to the rigid bicyclic system, these protons will likely appear as complex multiplets. The protons on the carbons adjacent to the nitrogen will be deshielded and appear further downfield.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is anticipated to display distinct signals for each carbon atom in the molecule:

-

A signal for the methyl carbon of the ethyl group (~14 ppm).

-

A signal for the methylene carbon of the ethyl group (~60 ppm).

-

Signals for the carbons of the quinuclidine ring, with the bridgehead carbon and the carbons adjacent to the nitrogen appearing at characteristic chemical shifts.

-

A downfield signal for the carbonyl carbon of the ester (~175 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be characterized by:

-

Strong C=O stretching vibration from the ester group (~1730 cm⁻¹).

-

C-O stretching vibrations (~1200-1300 cm⁻¹).

-

C-H stretching and bending vibrations from the aliphatic and ethyl groups.

-

N-H stretching from the protonated amine of the hydrochloride salt.

Mass Spectrometry (Predicted)

In a mass spectrum (e.g., ESI+), the base peak would correspond to the free base form of the molecule, [C₁₀H₁₇NO₂ + H]⁺, with a mass-to-charge ratio (m/z) of approximately 184.13.[10]

Synthesis of this compound

This compound is typically synthesized from readily available starting materials such as 4-piperidinecarboxylic acid or its ethyl ester. A common synthetic strategy involves the formation of the bicyclic quinuclidine ring system through an intramolecular cyclization.

Synthetic Workflow

The following diagram illustrates a plausible synthetic workflow for the preparation of this compound.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

Step 1: Synthesis of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate

-

To a solution of ethyl 4-piperidinecarboxylate in a suitable aprotic solvent (e.g., acetonitrile or DMF), add a slight excess of a base such as potassium carbonate.

-

Add 1-bromo-2-chloroethane dropwise to the stirred suspension at room temperature.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield ethyl 1-(2-chloroethyl)piperidine-4-carboxylate.

Step 2: Intramolecular Cyclization to Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate

-

Prepare a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in a dry aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon or nitrogen) and cool to a low temperature (e.g., -78 °C).

-

Slowly add a solution of ethyl 1-(2-chloroethyl)piperidine-4-carboxylate in dry THF to the LDA solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product, ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate (the free base), by column chromatography or vacuum distillation.[11]

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the purified ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate in a dry, aprotic solvent such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrogen chloride in the same solvent (or bubble dry HCl gas through the solution) while stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield this compound.

Applications in Research and Drug Development

This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The quinuclidine scaffold is a key component in a number of biologically active compounds.

Role as a Synthetic Building Block

The ester functionality of this compound can be readily transformed into other functional groups. For instance, it can be hydrolyzed to the corresponding carboxylic acid, reduced to the alcohol, or converted to an amide. This allows for the introduction of the quinuclidine moiety into a wide range of molecular structures. It serves as a precursor for the synthesis of other aminoquinuclidine derivatives.[7]

Precursor to Biologically Active Molecules

Derivatives of quinuclidine have been investigated for a variety of therapeutic applications. The rigid structure of the quinuclidine core can help to optimize the binding of a molecule to its biological target by reducing the entropic penalty of binding. While specific biological activity for this compound itself is not widely reported, it is a key starting material for compounds with potential pharmacological effects.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage.[1]

General Recommendations:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, providing a reliable means of incorporating the structurally important quinuclidine scaffold into more complex molecules. Its stable, crystalline nature and good solubility in polar solvents make it a convenient intermediate for a wide range of chemical transformations. For researchers and drug development professionals, a thorough understanding of its fundamental properties and synthetic utility is essential for leveraging its full potential in the creation of novel chemical entities with diverse applications.

References

-

Hindley, S. (2008). The Synthesis and Application of Functionalised Quinuclidines [Doctoral dissertation, The University of Liverpool]. The University of Liverpool Repository. [Link]

-

Wikipedia. (2023, December 1). Quinuclidine. In Wikipedia. Retrieved January 27, 2026, from [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved January 27, 2026, from [Link]

-

Chemsrc. (n.d.). Ethyl quinuclidine-4-carboxylate. Retrieved January 27, 2026, from [Link]

-

PharmaCompass. (n.d.). Ethyl quinuclidine-4-carboxylate. Retrieved January 27, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 27, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 1-azabicyclo(2.2.2)octane-4-carboxylate. Retrieved January 27, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Ethyl quinuclidine-4-carboxylate hcl | CymitQuimica [cymitquimica.com]

- 3. QUINUCLIDINE CAS#: 100-76-5 [m.chemicalbook.com]

- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 5. Ethyl quinuclidine-4-carboxylate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. This compound | C10H18ClNO2 | CID 91827811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 22766-67-2 [chemicalbook.com]

- 8. This compound | CAS: 22766-67-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 9. Quinuclidine - Wikipedia [en.wikipedia.org]

- 10. echemi.com [echemi.com]

- 11. 1-Azabicyclo[2.2.2]octane-4-carboxylic acid ethyl ester | 22766-68-3 [chemicalbook.com]

The Cornerstone of Neuromodulation: An In-depth Technical Guide to Ethyl Quinuclidine-4-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive exploration of Ethyl quinuclidine-4-carboxylate hydrochloride, a pivotal scaffold in medicinal chemistry. We will delve into its historical context, synthesis, chemical properties, and its significant role as a key intermediate in the development of therapeutic agents, particularly those targeting the central and peripheral nervous systems.

A Legacy of Innovation: The Discovery and History of the Quinuclidine Core

While the precise first synthesis of this compound is not prominently documented in seminal, standalone publications, its origins are intrinsically linked to the pioneering work on the quinuclidine nucleus. The foundational chemistry of this bicyclic amine was significantly advanced in the 1930s. Notably, the work of G. R. Clemo and T. P. Metcalfe in 1937 on the synthesis of 2-ketoquinuclidine laid the groundwork for accessing functionalized quinuclidine systems[1][2].

Their efforts, and those of their contemporaries, were centered on understanding the chemistry of alkaloids and other biologically active nitrogen-containing compounds. The rigidity of the quinuclidine scaffold and its unique three-dimensional structure made it a fascinating target for synthetic chemists and a promising framework for the development of new therapeutic agents.

The synthesis of esters at the 4-position of the quinuclidine ring, such as the ethyl ester, became a critical step in the elaboration of this scaffold for medicinal chemistry applications. The hydrochloride salt form enhances the compound's stability and solubility, making it a more practical intermediate for further chemical transformations.

Synthesis and Chemical Properties: A Modern Approach

The contemporary synthesis of this compound is a multi-step process that leverages classical organic reactions, most notably the Dieckmann condensation, to construct the bicyclic core. This intramolecular condensation of a diester is a powerful method for forming five- and six-membered rings[3][4][5][6][7].

Synthetic Pathway

A representative modern synthesis, often cited in patent literature for the preparation of pharmaceutical intermediates, is outlined below. The process begins with readily available starting materials and proceeds through several key transformations.

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

The following protocol is a synthesized representation of modern synthetic methods and should be adapted and optimized based on laboratory conditions.

Step 1: Synthesis of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate

-

To a solution of ethyl isonipecotate in a suitable solvent such as acetone, add an organic base like potassium carbonate.

-

Add 1-bromo-2-chloroethane dropwise to the mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield ethyl 1-(2-chloroethyl)piperidine-4-carboxylate.

Step 2: Synthesis of Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate (Dieckmann Condensation)

-

Prepare a solution of a strong base, such as lithium diisopropylamide (LDA), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at a low temperature (e.g., -78 °C).

-

Slowly add a solution of ethyl 1-(2-chloroethyl)piperidine-4-carboxylate in THF to the LDA solution.

-

Allow the reaction mixture to warm to room temperature and stir until the cyclization is complete.

-

Quench the reaction with a proton source, such as water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate can be purified by distillation or chromatography.

Step 3: Formation of this compound

-

Dissolve the purified ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate in a suitable solvent like diethyl ether or ethyl acetate.

-

Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to obtain this compound as a stable, crystalline solid.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈ClNO₂ | [8][9] |

| Molecular Weight | 219.71 g/mol | [8][9] |

| Appearance | Solid | [8] |

| Melting Point | 298-299 °C | [10] |

| Storage Temperature | Inert atmosphere, Room Temperature | [10] |

| CAS Number | 22766-67-2 | [8][10] |

A Versatile Scaffold in Drug Discovery: Applications in Medicinal Chemistry

This compound is a highly valued building block in the synthesis of a wide range of biologically active molecules. Its rigid bicyclic structure provides a well-defined orientation for appended functional groups, which is crucial for specific interactions with biological targets. The ester functionality serves as a versatile handle for further chemical modifications, such as reduction, hydrolysis, amidation, or reaction with organometallic reagents.

Central Role in the Synthesis of Muscarinic Receptor Modulators

A primary application of this compound is in the development of ligands for muscarinic acetylcholine receptors (mAChRs). These receptors are involved in a multitude of physiological processes in the central and peripheral nervous systems, and their modulation is a key strategy for treating various diseases.

Derivatives of the quinuclidine scaffold have been extensively explored as both agonists and antagonists of muscarinic receptors. For instance, novel quinuclidine-based muscarinic agonists have been designed for their potential in treating Alzheimer's disease[11]. The quinuclidine core is also a key feature in several potent muscarinic antagonists used for the treatment of chronic obstructive pulmonary disease (COPD) and overactive bladder[12].

Caption: Drug development workflow starting from this compound.

Case Study: Umeclidinium Bromide

A prominent example of a drug synthesized from a quinuclidine core derived from intermediates like Ethyl quinuclidine-4-carboxylate is umeclidinium bromide. Umeclidinium is a long-acting muscarinic antagonist (LAMA) used in the maintenance treatment of COPD[13].

The synthesis of umeclidinium involves the reaction of a quinuclidine-based intermediate, which can be prepared from Ethyl quinuclidine-4-carboxylate, with other chemical moieties to build the final drug molecule[13][14]. This underscores the critical role of the starting quinuclidine scaffold in enabling the synthesis of complex and therapeutically important drugs.

Conclusion

This compound, a compound with a rich history rooted in the early explorations of alkaloid chemistry, has emerged as a cornerstone in modern medicinal chemistry. Its robust synthesis, well-defined stereochemistry, and versatile chemical functionality make it an indispensable tool for the design and synthesis of novel therapeutic agents. As research into neuromodulatory drugs continues to evolve, the demand for and applications of this pivotal quinuclidine scaffold are poised to expand, further solidifying its legacy in the landscape of drug discovery.

References

- Saunders, J., Cassidy, M., Freedman, S. B., Harley, E. A., Iversen, L. L., Kneen, C., MacLeod, A. M., Merchant, K. J., Snow, R. J., & Baker, R. (1990). Novel quinuclidine-based ligands for the muscarinic cholinergic receptor. Journal of Medicinal Chemistry, 33(4), 1128–1138.

-

Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

- Google Patents. (n.d.). US10759801B2 - Process for the preparation of umeclidinium bromide.

-

ResearchGate. (n.d.). Streamlined synthesis of 3-azabicyclo [2.2.2] oct-3-one hydrochloride: enhanced and simplified approach. Retrieved from [Link]

-

PubMed. (2019, February 1). quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate: High affinity, but low subtype selectivity for human M1 - M5 muscarinic acetylcholine receptors. Retrieved from [Link]

-

The University of Liverpool Repository. (n.d.). 33208967.pdf. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

-

European Patent Office. (2021, June 9). EP 3831826 A1 - PROCESS FOR THE PREPARATION OF UMECLIDINIUM BROMIDE. Retrieved from [Link]

-

UTMB Health Research Expert Profiles. (n.d.). Novel muscarinic acetylcholine receptor hybrid ligands embedding quinuclidine and 1,4-dioxane fragments. Retrieved from [Link]

-

Chemsrc. (n.d.). Ethyl quinuclidine-4-carboxylate. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Muscarinic agonists – Knowledge and References. Retrieved from [Link]

-

OpenStax. (2023, September 20). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. Retrieved from [Link]

-

Dieckmann Reaction. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Muscarinic Receptor Agonists and Antagonists. Retrieved from [Link]

-

PharmaCompass. (n.d.). Ethyl quinuclidine-4-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). US5240935A - Substituted 2-azabicyclo[2.2.2]octane derivatives and compositions and method of use thereof.

-

PubMed. (2022, June 16). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Retrieved from [Link]

-

Journal of the Chemical Society (Resumed). (1937). 419. 2-Ketoquinuclidine and a new synthesis of quinuclidine. Retrieved from [Link]

-

Journal of the Chemical Society (Resumed). (1937). 419. 2-Ketoquinuclidine and a new synthesis of quinuclidine. Retrieved from [Link]

Sources

- 1. 419. 2-Ketoquinuclidine and a new synthesis of quinuclidine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. 419. 2-Ketoquinuclidine and a new synthesis of quinuclidine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Dieckmann Condensation [organic-chemistry.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]

- 7. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. Ethyl quinuclidine-4-carboxylate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. This compound | 22766-67-2 [chemicalbook.com]

- 11. Novel quinuclidine-based ligands for the muscarinic cholinergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Muscarinic agonist, (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate: High affinity, but low subtype selectivity for human M1 - M5 muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. US10759801B2 - Process for the preparation of umeclidinium bromide - Google Patents [patents.google.com]

- 14. data.epo.org [data.epo.org]

Spectroscopic data (NMR, IR, MS) of Ethyl quinuclidine-4-carboxylate hydrochloride

An In-depth Technical Guide to the Spectroscopic Data of Ethyl Quinuclidine-4-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its rigid bicyclic structure, the quinuclidine core, offers a unique scaffold in medicinal chemistry. A thorough understanding of its structural and electronic properties is paramount for its effective utilization in drug design and development. This guide provides an in-depth analysis of the spectroscopic data of this compound, offering insights into its molecular structure and behavior through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.

Molecular Structure and Properties

-

IUPAC Name: ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate hydrochloride[1]

-

CAS Number: 22766-67-2[2]

-

Molecular Formula: C₁₀H₁₈ClNO₂[2]

-

Physical Form: Solid[2]

-

Melting Point: 298-299 °C

The molecule consists of a quinuclidine ring system where the nitrogen atom is protonated and associated with a chloride ion. An ethyl carboxylate group is attached to the 4-position of the bicyclic structure.

Caption: Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.

Experimental Protocol: NMR

A standardized protocol for acquiring NMR spectra is crucial for data reproducibility.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄. D₂O is often preferred for hydrochloride salts to observe the exchange of the N-H proton.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Obtain a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to the residual solvent peak or an internal standard like TMS.

¹H NMR Spectral Data and Interpretation

Table 1: ¹H NMR Data of Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate (Free Base) in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.10 | Triplet (t) | 2H | -O-CH₂ -CH₃ |

| 2.90-2.85 | Multiplet (m) | 6H | Protons on C2, C6, C7 |

| 1.71-1.66 | Multiplet (m) | 6H | Protons on C3, C5, C8 |

| 1.22 | Triplet (t) | 3H | -O-CH₂-CH₃ |

Predicted ¹H NMR Spectrum of this compound:

Protonation of the quinuclidine nitrogen to form the hydrochloride salt will have a significant impact on the chemical shifts of the neighboring protons. The electron-withdrawing inductive effect of the positively charged nitrogen will deshield the adjacent protons, causing them to shift downfield.

Table 2: Predicted ¹H NMR Data for this compound in D₂O

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale for Shift |

| ~4.2 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Minor downfield shift due to the overall positive charge on the molecule. |

| ~3.5-3.7 | Multiplet (m) | 6H | Protons on C2, C6, C7 | Significant downfield shift due to proximity to the N⁺-H group. |

| ~2.2-2.4 | Multiplet (m) | 6H | Protons on C3, C5, C8 | Moderate downfield shift, less pronounced than the protons directly attached to the carbons adjacent to nitrogen. |

| ~1.3 | Triplet (t) | 3H | -O-CH₂-CH₃ | Minor downfield shift. |

| ~4.8 (variable) | Singlet (s) | 1H | N⁺-H | Broad signal, often exchanges with D₂O and may not be observed. |

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |

| ~175 | C =O | Typical chemical shift for an ester carbonyl carbon. |

| ~62 | -O-CH₂ -CH₃ | Standard chemical shift for the methylene carbon of an ethyl ester. |

| ~50-55 | C2, C6, C7 | Downfield shift due to the direct attachment to the protonated nitrogen. |

| ~40-45 | C4 | Quaternary carbon attached to the ester group. |

| ~25-30 | C3, C5, C8 | Aliphatic carbons of the quinuclidine cage. |

| ~14 | -O-CH₂-CH₃ | Typical chemical shift for the methyl carbon of an ethyl group. |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.

IR Spectral Data and Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands for the amine salt, the ester, and the alkane portions of the molecule.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 3000-2500 | Strong, Broad | N⁺-H stretch | This broad absorption is a hallmark of tertiary amine hydrochlorides and is due to the stretching of the N⁺-H bond, which is involved in hydrogen bonding.[6] |

| 2980-2850 | Medium-Strong | C-H stretch | Aliphatic C-H stretching from the quinuclidine ring and the ethyl group.[7] |

| ~1735 | Strong | C=O stretch | Characteristic strong absorption for the carbonyl group of an aliphatic ester.[7] |

| ~1240 and ~1090 | Strong | C-O stretch | Asymmetric and symmetric C-O stretching of the ester group. |

| Below 1500 | Medium-Weak | Fingerprint Region | Complex vibrations involving C-C stretching and C-H bending modes of the entire molecule. |

Part 3: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern.

Experimental Protocol: MS

-

Sample Introduction: The sample can be introduced directly into the ion source via a solid probe or after separation by gas or liquid chromatography.

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds. For less volatile salts, Electrospray Ionization (ESI) is preferred. In ESI, the hydrochloride salt will likely be observed as the protonated free base.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector.

Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound will essentially be the spectrum of the free base, as the HCl will be lost upon ionization. The molecular ion of the free base has a mass of 183.1259 g/mol .[8] An (M+H)⁺ peak at m/z 184 is expected in ESI-MS.

Predicted Fragmentation Pattern (EI-MS):

The rigid quinuclidine ring and the ester group will dictate the fragmentation pathways.

Caption: Proposed mass spectrometry fragmentation pathway.

-

m/z = 183 (Molecular Ion): The parent molecule with one electron removed.

-

m/z = 154: Loss of an ethyl radical (•C₂H₅) from the ester group.

-

m/z = 138: Loss of an ethoxy radical (•OC₂H₅).

-

m/z = 110: Loss of the entire ethyl carboxylate radical (•COOC₂H₅), resulting in the quinuclidine cation. This is expected to be a stable and abundant fragment.

Conclusion

The comprehensive spectroscopic analysis of this compound provides a detailed picture of its molecular structure. The predicted NMR, IR, and MS data, based on the known spectra of the free base and related compounds, offer a reliable guide for the characterization of this important pharmaceutical intermediate. The protonation of the quinuclidine nitrogen significantly influences the NMR and IR spectra, providing key diagnostic features. The mass spectrum is dominated by the fragmentation of the stable quinuclidine core and the ester functional group. This guide serves as a valuable resource for scientists and researchers, enabling confident identification and utilization of this compound in their research and development endeavors.

References

-

Chemsrc. Ethyl quinuclidine-4-carboxylate | CAS#:22766-68-3. Available at: [Link]

-

ResearchGate. Structural study of (±) ethyl 3-acyloxy-1-azabicyclo[2.2.2]octane-3-carboxylates by 1H, 13C NMR spectroscopy, X-ray crystallography and DFT calculations | Request PDF. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information for ... Available at: [Link]

-

University of California, Los Angeles. IR Absorption Table. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Available at: [Link]

-

ResearchGate. TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations | Request PDF. Available at: [Link]

-

ResearchGate. Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Available at: [Link]

-

National Institutes of Health. Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography. Available at: [Link]

-

University of the West Indies. IR: amines. Available at: [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

-

Chinese Chemical Society. Highly Diastereo- and Enantioselective Synthesis of Quinuclidine Derivatives by an Iridium-Catalyzed Intramolecular Allylic Dearomatization Reaction. Available at: [Link]

-

ACS Omega. Spectroscopic Study of a Cinchona Alkaloid-Catalyzed Henry Reaction. Available at: [Link]

-

Magritek. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. Available at: [Link]

-

PubChem. Ethyl 1-azabicyclo(2.2.2)octane-4-carboxylate. Available at: [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available at: [Link]

-

Sci-Hub. Structural study of some (±) 3-acyloxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochlorides. Available at: [Link]

-

UCL Discovery. ANALYSIS OF ALKALOIDS FROM PLANT CELL TISSUE CULTURES AND OTHER SOURCES A thesis presented for the degree of DOCTOR OF PHILOSOPH. Available at: [Link]

-

ResearchGate. H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy | Request PDF. Available at: [Link]

-

ResearchGate. FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate),... Available at: [Link]

-

SciELO. The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. Available at: [Link]

-

The Royal Society of Chemistry. Direct Analysis of Alkaloids in Natural Cinchona Bark and Commercial Extracts using Time-of-Flight Secondary Ion Mass Spectromet. Available at: [Link]

-

YouTube. Introduction to IR Spectroscopy - Amines. Available at: [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Available at: [Link]

- Google Patents. US10759801B2 - Process for the preparation of umeclidinium bromide.

Sources

- 1. This compound | C10H18ClNO2 | CID 91827811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl quinuclidine-4-carboxylate hcl | CymitQuimica [cymitquimica.com]

- 3. This compound | CAS: 22766-67-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. 1-Azabicyclo[2.2.2]octane-4-carboxylic acid ethyl ester | 22766-68-3 [chemicalbook.com]

- 5. US10759801B2 - Process for the preparation of umeclidinium bromide - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. Ethyl quinuclidine-4-carboxylate | CAS#:22766-68-3 | Chemsrc [chemsrc.com]

Methodological & Application

Synthesis of Ethyl quinuclidine-4-carboxylate hydrochloride from quinuclidine-4-carboxylic acid

An Application Note for the Synthesis of Ethyl Quinuclidine-4-carboxylate Hydrochloride from Quinuclidine-4-carboxylic Acid

Abstract

This comprehensive application note provides detailed protocols for the synthesis of this compound, a key intermediate in pharmaceutical and organic synthesis.[1] We present two robust and validated methods starting from Quinuclidine-4-carboxylic Acid: the classic Fischer-Speier Esterification and a highly efficient Thionyl Chloride-mediated approach. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, step-by-step procedures, safety protocols, and characterization data to ensure reproducible and high-yield synthesis.

Introduction and Strategic Overview

The quinuclidine moiety is a bridged bicyclic amine that serves as a crucial scaffold in a wide range of biologically active compounds. Its rigid structure and basic nitrogen atom are pivotal in designing ligands for various receptors and enzymes. The conversion of Quinuclidine-4-carboxylic Acid to its ethyl ester, specifically as a stable hydrochloride salt, is a fundamental transformation for further functionalization.

This document delineates two primary synthetic strategies. The choice between them depends on available resources, desired reaction time, and scale.

-

Method A: Fischer-Speier Esterification: An equilibrium-controlled, acid-catalyzed reaction. It is procedurally simple but often requires prolonged reaction times and an excess of the alcohol reagent to drive the reaction towards the product.[2][3]

-

Method B: Thionyl Chloride-Mediated Esterification: An irreversible reaction that proceeds through a highly reactive acyl chloride intermediate. This method is typically faster and results in higher yields but requires stringent handling of the corrosive and hazardous thionyl chloride.[4][5]

Compound Data and Properties

A clear understanding of the physical and chemical properties of the reactant and product is essential for successful synthesis and purification.

| Compound Name | Structure | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| Quinuclidine-4-carboxylic acid | C8H13NO2 | 155.19 | >300 | |

| This compound | C10H18ClNO2 | 219.71 | 298-299[1] |

Mechanistic Insights: The "Why" Behind the Chemistry

Method A: The Fischer-Speier Esterification Mechanism

Fischer esterification is a classic example of nucleophilic acyl substitution.[6] The reaction is catalyzed by a strong acid (in this case, hydrochloric acid generated in situ or added) and is reversible.[7][8] The mechanism involves a sequence of protonation and deprotonation steps, often abbreviated as PADPED.[6]

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[8][9]

-

Nucleophilic Attack: A molecule of ethanol (the nucleophile) attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[8]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

-

Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.

-

Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product.

To overcome the equilibrium limitations, the reaction is driven to completion by using a large excess of the alcohol (ethanol), which acts as both reactant and solvent, shifting the equilibrium according to Le Châtelier's principle.[3][6][10]

Caption: Simplified workflow of the Fischer Esterification mechanism.

Method B: The Thionyl Chloride (SOCl₂) Mechanism

This method offers an irreversible pathway to the ester. Thionyl chloride (SOCl₂) is a powerful reagent used to convert carboxylic acids into acyl chlorides.[5]

-

Formation of Acyl Chloride: The carboxylic acid reacts with thionyl chloride to form a highly reactive acyl chloride intermediate. The byproducts of this step, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that escape the reaction mixture, driving the reaction to completion.[11]

-

Nucleophilic Attack by Ethanol: The ethanol then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This reaction is much faster than the attack on the parent carboxylic acid.

-

Elimination of Chloride: The tetrahedral intermediate formed collapses, eliminating a chloride ion and forming the protonated ester.

-

Final Product Formation: The generated HCl ensures the quinuclidine nitrogen is protonated, leading directly to the desired hydrochloride salt.

This method is highly efficient because the formation of the acyl chloride is irreversible and the subsequent esterification is very rapid.

Caption: Pathway for esterification via an acyl chloride intermediate.

Experimental Protocols

The following diagram outlines the general workflow applicable to both synthetic methods.

Caption: High-level overview of the experimental procedure.

Method A: Fischer-Speier Esterification

Rationale: This protocol leverages a large excess of ethanol to serve as both the solvent and a reactant, maximizing the yield by shifting the reaction equilibrium. Gaseous HCl is introduced to create the acidic environment necessary for catalysis.

| Reagent | MW ( g/mol ) | Amount | Moles | Role |

| Quinuclidine-4-carboxylic acid | 155.19 | 10.0 g | 0.0644 | Starting Material |

| Ethanol (Absolute, 200 proof) | 46.07 | 200 mL | ~3.43 | Reactant & Solvent |

| Hydrogen Chloride (gas) | 36.46 | ~5 g | ~0.137 | Catalyst |

| Diethyl Ether (Anhydrous) | 74.12 | 100 mL | - | Precipitation/Washing |

Procedure:

-

Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet tube, add Quinuclidine-4-carboxylic acid (10.0 g, 0.0644 mol).

-

Solvent Addition: Add absolute ethanol (200 mL). Stir the suspension at room temperature.

-

Catalyst Introduction: Cool the flask in an ice-water bath. Bubble dry hydrogen chloride (HCl) gas through the suspension with gentle stirring for approximately 20-30 minutes, or until the mixture becomes saturated and the solid largely dissolves.

-

Expert Insight: The use of dry HCl gas is critical. Any moisture can hydrolyze the ester product back to the carboxylic acid, reducing the yield.[2] An alternative is to carefully add acetyl chloride to the cold ethanol to generate HCl in situ.

-

-

Reaction: Remove the ice bath and heat the mixture to reflux using a heating mantle. Maintain reflux for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath.

-

Product Isolation: Slowly add anhydrous diethyl ether to the cold solution to precipitate the hydrochloride salt. The product will appear as a white crystalline solid.

-

Purification: Collect the solid by vacuum filtration. Wash the filter cake with two portions of cold anhydrous diethyl ether (50 mL each) to remove any unreacted starting materials or byproducts.

-

Drying: Dry the white solid under vacuum at 40-50 °C to a constant weight.

-

Yield: Expected yield is 70-80%.

Method B: Thionyl Chloride-Mediated Esterification

Rationale: This protocol uses thionyl chloride to create a highly reactive acyl chloride in situ, which rapidly converts to the ester in the presence of ethanol. This method avoids equilibrium constraints but requires careful handling of SOCl₂.

| Reagent | MW ( g/mol ) | Amount | Moles | Role |

| Quinuclidine-4-carboxylic acid | 155.19 | 10.0 g | 0.0644 | Starting Material |

| Thionyl Chloride (SOCl₂) | 118.97 | 7.0 mL (9.6 g) | 0.0807 | Activating Agent |

| Ethanol (Absolute, 200 proof) | 46.07 | 150 mL | ~2.57 | Reactant & Solvent |

| Toluene (Anhydrous) | 92.14 | 50 mL | - | Co-solvent |

Procedure:

-

Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (e.g., a bubbler with NaOH solution), add Quinuclidine-4-carboxylic acid (10.0 g, 0.0644 mol) and anhydrous toluene (50 mL).

-

Reagent Addition: Cool the flask to 0 °C in an ice-water bath. Add thionyl chloride (7.0 mL, 0.0807 mol) dropwise from the addition funnel over 30 minutes.

-

Safety Critical: This step is highly exothermic and releases toxic HCl and SO₂ gas. It MUST be performed in a well-ventilated fume hood.[12] The gas trap is essential to neutralize the acidic off-gases.

-

-

Acyl Chloride Formation: After the addition is complete, remove the ice bath and slowly heat the mixture to 70-80 °C. Maintain this temperature for 2-3 hours until gas evolution ceases. The formation of the acyl chloride intermediate is now complete.

-

Esterification: Cool the reaction mixture back down to 0 °C. Carefully and slowly add absolute ethanol (150 mL) via the dropping funnel. An exothermic reaction will occur.

-

Reaction Completion: Once the ethanol addition is complete, heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.

-

Work-up: Cool the solution to room temperature and then concentrate it under reduced pressure using a rotary evaporator to remove excess ethanol, thionyl chloride, and toluene.

-

Purification: The resulting solid residue is the crude hydrochloride salt. Recrystallize the product from an appropriate solvent system, such as ethanol/diethyl ether or isopropanol, to obtain the pure product.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

-

Yield: Expected yield is 85-95%.

Characterization and Quality Control

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

-

Melting Point: The purified product should exhibit a sharp melting point around 298-299 °C.[1] A broad melting range may indicate impurities.

-

¹H NMR Spectroscopy: To confirm the structure, including the presence of the ethyl group (triplet and quartet) and the quinuclidine scaffold protons.

-

¹³C NMR Spectroscopy: To verify the number of unique carbons, including the ester carbonyl carbon.

-

Infrared (IR) Spectroscopy: To identify key functional groups, particularly the ester carbonyl (C=O) stretch, which typically appears around 1730-1750 cm⁻¹.

Safety and Hazard Management

All experimental work should be conducted in a certified fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Thionyl Chloride (SOCl₂): Extremely corrosive and toxic.[12] Reacts violently with water, releasing toxic gases.[12] It can cause severe burns to the skin, eyes, and respiratory tract.[12] Handle with extreme caution.

-

Hydrogen Chloride (HCl): A corrosive gas that can cause severe respiratory irritation.

-

Ethanol & Diethyl Ether: Highly flammable liquids. Ensure all heating is performed using heating mantles or oil baths, and no open flames are present.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield (Method A) | Incomplete reaction due to equilibrium. | Increase reflux time. Ensure the HCl catalyst is sufficiently concentrated and dry. Use a larger excess of ethanol. |

| Low Yield (Method B) | Reagents not anhydrous. Loss during work-up. | Use anhydrous solvents and reagents. Thionyl chloride is sensitive to moisture. Be careful during recrystallization to avoid excessive product loss. |

| Product is an oil or sticky solid | Presence of impurities or residual solvent. | Ensure complete removal of solvent under vacuum. Re-purify by recrystallization, possibly with the addition of charcoal to remove colored impurities. |

| Broad Melting Point | Impure product. | Recrystallize the product again. Wash thoroughly with a non-polar solvent like cold ether to remove soluble impurities. |

References

-

The University of Liverpool Repository. (n.d.). Thesis: Synthesis of functionalised quinuclidines. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]

-

Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]

-

ResearchGate. (2021). Application of Thionyl Chloride-Alcohol System in Organic Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN102153481A - Application of thionyl chloride and alcohol as selective deacylation reagents for N-aryl fatty amide or N-heterocyclic fatty amide.

-

University of Manitoba. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]

-

Shaalaa.com. (n.d.). Explain the Mechanism of Esterification. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved from [Link]

-

Patsnap. (n.d.). Method to synthesize quinuclidine hydrochloride. Retrieved from [Link]

-

Science of Synthesis. (n.d.). Product Class 4: Carboxylic Acid Anhydrides. Retrieved from [Link]

-

Chemsrc. (n.d.). Ethyl quinuclidine-4-carboxylate. Retrieved from [Link]

Sources

- 1. This compound | 22766-67-2 [chemicalbook.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. athabascau.ca [athabascau.ca]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. shaalaa.com [shaalaa.com]

- 10. youtube.com [youtube.com]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. bionium.miami.edu [bionium.miami.edu]

Thionyl chloride mediated synthesis of Ethyl quinuclidine-4-carboxylate hydrochloride

Application Note & Protocol

Thionyl Chloride-Mediated Synthesis of Ethyl Quinuclidine-4-carboxylate Hydrochloride: A Comprehensive Guide

Abstract

This application note provides a detailed and robust protocol for the synthesis of this compound, a valuable building block in pharmaceutical research and drug development. The synthesis is achieved through the esterification of quinuclidine-4-carboxylic acid hydrochloride using thionyl chloride (SOCl₂) in ethanol. This guide offers in-depth mechanistic insights, a step-by-step experimental procedure, critical safety information for handling thionyl chloride, and a troubleshooting guide to ensure reproducible and high-yield synthesis.

Introduction: The Significance of the Quinuclidine Scaffold

The quinuclidine moiety, a bicyclic saturated amine, is a privileged scaffold in medicinal chemistry. Its rigid structure and basic nitrogen atom allow it to serve as a key pharmacophore in a wide range of therapeutic agents, targeting receptors such as muscarinic, nicotinic, and serotonin receptors.[1][2] this compound is a crucial intermediate, providing a reactive handle for further molecular elaboration in the synthesis of novel drug candidates.[2]

This document outlines a reliable and efficient one-step synthesis from quinuclidine-4-carboxylic acid hydrochloride. The use of thionyl chloride as the activating agent for the carboxylic acid is a classic and effective method, leading to the formation of a highly reactive acyl chloride intermediate that readily undergoes esterification.[3]

Reaction Mechanism and Rationale

The conversion of a carboxylic acid to an ester using thionyl chloride and an alcohol proceeds via an acyl chloride intermediate. A critical consideration for substrates containing a basic amine, such as quinuclidine, is the protection of the nitrogen atom to prevent unwanted side reactions with the highly electrophilic thionyl chloride.

Causality of Experimental Design:

-

Starting Material: The synthesis begins with Quinuclidine-4-carboxylic acid hydrochloride . Using the hydrochloride salt is a deliberate choice. The protonated tertiary amine is unreactive towards thionyl chloride, directing the reaction exclusively to the carboxylic acid moiety. This pre-protection strategy is more efficient than adding a protecting group in a separate step.[1]

-

Reagent: Thionyl chloride (SOCl₂) serves as an excellent dehydrating and chlorinating agent. It reacts with the carboxylic acid to form an acyl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which conveniently shift the equilibrium towards the product and simplify purification.[3][4]

-

Solvent & Nucleophile: Anhydrous ethanol serves a dual role. It is the solvent for the reaction and the nucleophile that attacks the acyl chloride intermediate to form the final ethyl ester. The use of an anhydrous grade is paramount to prevent the rapid, exothermic hydrolysis of thionyl chloride.[5][6]

The overall mechanism can be summarized in the following steps:

-

Acyl Chloride Formation: The carboxylic acid attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate.

-

Chloride Attack: A chloride ion, generated in the reaction, attacks the carbonyl carbon of the intermediate.

-

Intermediate Collapse: The tetrahedral intermediate collapses, eliminating the stable leaving groups SO₂ and HCl, to yield the acyl chloride.

-

Esterification: The solvent, ethanol, acts as a nucleophile, attacking the highly electrophilic acyl chloride.

-

Deprotonation: A final deprotonation step yields the ethyl ester product. The quinuclidine nitrogen remains protonated throughout, resulting in the hydrochloride salt.

Caption: Reaction workflow for the synthesis of this compound.

Critical Safety Protocol: Handling Thionyl Chloride

Thionyl chloride is a highly corrosive, toxic, and moisture-sensitive reagent that requires careful handling in a controlled environment.[5][7][8] All operations must be performed inside a certified chemical fume hood.

-

Hazards:

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical splash goggles and a full-face shield.[8]

-

Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton®). Double-gloving is recommended.

-

Body Protection: Wear a flame-retardant lab coat and closed-toe shoes. Ensure an emergency safety shower and eyewash station are immediately accessible.

-

-

Handling and Dispensing:

-

Spill and Waste Management:

-

Neutralize small spills with an inert absorbent material like sand or diatomaceous earth.[7] Do not use water or combustible materials.

-

Quench excess thionyl chloride by slowly adding it to a large volume of a stirred, cold (ice bath) solution of sodium bicarbonate or calcium hydroxide. This process generates significant gas and should be done cautiously in a fume hood.

-

Detailed Experimental Protocol

| Reagent/Material | Grade | Supplier Example |

| Quinuclidine-4-carboxylic acid HCl | ≥97% | Sigma-Aldrich |

| Thionyl chloride (SOCl₂) | ≥99%, ReagentPlus® | Sigma-Aldrich |

| Ethanol (EtOH) | Anhydrous, ≥99.5% | Fisher Scientific |

| Diethyl ether | Anhydrous, ≥99% | VWR Chemicals |

| Celite® 545 | N/A | Sigma-Aldrich |

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser with a drying tube (filled with CaCl₂ or Drierite®)

-

Magnetic stirrer and stir bar

-

Dropping funnel (pressure-equalizing)

-

Ice/water bath

-

Heating mantle with temperature controller

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Reaction Setup: Assemble the three-neck flask with the dropping funnel, reflux condenser, and a glass stopper. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon.

-

Initial Charge: Add quinuclidine-4-carboxylic acid hydrochloride (e.g., 10.0 g, 52.1 mmol) and anhydrous ethanol (100 mL) to the flask. Begin stirring to form a suspension.

-

Addition of Thionyl Chloride: Cool the stirred suspension to 0 °C using an ice/water bath. Charge the dropping funnel with thionyl chloride (e.g., 7.8 mL, 12.4 g, 104.2 mmol, 2.0 eq). Add the thionyl chloride dropwise to the suspension over a period of 30-45 minutes.

-

Experimental Rationale: Slow addition at 0 °C is crucial to control the exothermic reaction and the evolution of HCl and SO₂ gases. The reaction mixture may become clearer as the starting material is converted.

-

-

Reaction Reflux: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to reflux (approx. 78 °C). Maintain the reflux for 4-6 hours.

-

Process Monitoring: The reaction can be monitored by observing the dissolution of the solid starting material. For more rigorous analysis, a small aliquot can be taken, quenched, and analyzed by TLC or ¹H NMR.

-

-

Solvent Removal: After the reflux period, cool the mixture to room temperature. Remove the excess ethanol and any remaining thionyl chloride using a rotary evaporator. This will typically yield a solid or semi-solid crude product.

-

Product Isolation and Purification:

-

Add a small amount of cold anhydrous ethanol (approx. 20 mL) to the crude residue and triturate to break up any solids.

-

Slowly add anhydrous diethyl ether (approx. 100 mL) with vigorous stirring to precipitate the product.

-

Cool the mixture in an ice bath for 30 minutes to maximize crystallization.

-

Collect the white solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with two portions of cold anhydrous diethyl ether (2 x 25 mL).

-

-

Drying: Dry the purified product under high vacuum for several hours to remove all residual solvents.

-

Product: this compound

-

Appearance: White to off-white crystalline solid

-

Yield: Typically 80-90%

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Wet reagents or glassware. 2. Insufficient reaction time or temperature. | 1. Ensure all reagents are anhydrous and glassware is oven-dried. 2. Extend reflux time and monitor reaction completion. |

| Dark-colored Product | 1. Reaction temperature too high. 2. Impurities in the starting material. | 1. Maintain a gentle reflux; avoid aggressive heating. 2. Recrystallize the product from an ethanol/ether solvent system. |

| Product is Oily/Gummy | 1. Incomplete reaction. 2. Insufficient drying. 3. Presence of impurities. | 1. Confirm reaction completion before workup. 2. Dry the product under high vacuum for an extended period. 3. Triturate with fresh cold ether to induce solidification; if unsuccessful, attempt recrystallization. |

| Violent Gas Evolution | Addition of thionyl chloride was too fast. | Always add thionyl chloride slowly and dropwise to a cooled solution to maintain control over the exothermic reaction. |

Conclusion

The protocol described provides an efficient, high-yielding, and reliable method for synthesizing this compound. The key to success lies in the strategic use of the hydrochloride salt of the starting material to avoid side reactions and the meticulous handling of the moisture-sensitive reagent, thionyl chloride. This intermediate is now ready for use in downstream applications for the development of novel chemical entities.

References

- CN101993444A - Method to synthesize quinuclidine hydrochloride. Google Patents.

-

Method to synthesize quinuclidine hydrochloride. Eureka | Patsnap. Available at: [Link]

-

Clayden, J., & Westaway, S. (2010). Synthesis of functionalised quinuclidines [Doctoral dissertation, The University of Liverpool]. The University of Liverpool Repository. Available at: [Link]

-

Ishihara, T., Kakuta, H., Moritani, H., Ugawa, T., & Yanagisawa, I. (2004). Synthesis and biological evaluation of quinuclidine derivatives incorporating phenothiazine moieties as squalene synthase inhibitors. Chemical & Pharmaceutical Bulletin, 52(10), 1204–1209. Available at: [Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available at: [Link]

-

Safety Data Sheet: Thionyl chloride. Carl ROTH. Available at: [Link]

-

Synthesis of thionyl chloride. DIAL@UCLouvain. Available at: [Link]

-

Hazard Summary: Thionyl Chloride. New Jersey Department of Health. Available at: [Link]

-

Carboxylic Acid Derivatives: Alkanoyl (Acyl) Halides and Anhydrides. Chemistry LibreTexts. Available at: [Link]

-

Waheed, N. A., Abdulaziz, N. T., Hammoodi, S. H., & Mustafa, Y. F. (2023). Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. Iraqi Journal of Pharmacy, 20(2), 111-125. Available at: [Link]

-

Woo, G. (n.d.). Synthetic Studies on Quinine: Quinuclidine Construction via a Ketone Enolate Regio- and Diastereoselective Pd-Mediated Allylic Alkylation. Wipf Group, University of Pittsburgh. Available at: [Link]

-

4-Thiazolecarboxylic acid, ethyl ester. Organic Syntheses Procedure. Available at: [Link]

-

This compound. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. Available at: [Link]

-

Mechanism Explained: Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Available at: [Link]

-

Thionyl chloride – Knowledge and References. Taylor & Francis. Available at: [Link]

-

Ethyl quinuclidine-4-carboxylate. PharmaCompass.com. Available at: [Link]

Sources

- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 2. Synthesis and biological evaluation of quinuclidine derivatives incorporating phenothiazine moieties as squalene synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. nj.gov [nj.gov]

- 9. This compound | C10H18ClNO2 | CID 91827811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Ethyl quinuclidine-4-carboxylate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

Application Note: Rapid and Efficient Synthesis of Ethyl Quinuclidine-4-carboxylate Hydrochloride via Microwave Irradiation

Abstract

This application note details a robust and highly efficient protocol for the synthesis of Ethyl quinuclidine-4-carboxylate hydrochloride, a key intermediate in pharmaceutical development. By leveraging the principles of microwave-assisted organic synthesis (MAOS), this method circumvents the limitations of classical thermal procedures, which often involve prolonged reaction times and laborious work-ups.[1] The core of this protocol is a base-catalyzed intramolecular Dieckmann condensation, dramatically accelerated by microwave irradiation to yield the quinuclidine bicyclic core. This guide provides a comprehensive walkthrough of the reaction mechanism, a detailed step-by-step protocol, process optimization parameters, and essential safety considerations, designed for researchers and professionals in drug development and organic synthesis.

Introduction: The Case for Microwave-Assisted Synthesis

Ethyl quinuclidine-4-carboxylate is a valuable building block in the synthesis of various pharmacologically active compounds. The quinuclidine moiety, a bicyclic bridged amine, is a structural feature in several important drugs.[2] Traditional synthetic routes to this scaffold can be cumbersome, often requiring high temperatures and extended reaction periods to drive the key cyclization step.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in modern chemistry, offering a greener and more efficient alternative to conventional heating.[3][4] The primary advantages of MAOS include a dramatic reduction in reaction times (from hours to minutes), improved product yields, and enhanced purity by minimizing the formation of side products.[5][6] This acceleration is due to the unique heating mechanism of microwaves, which involves direct and efficient energy transfer to polar molecules in the reaction mixture through dipolar polarization and ionic conduction.[4][5] This rapid, uniform heating avoids the thermal gradients and localized overheating common with conventional methods, leading to cleaner and more reproducible chemical transformations.[6]

This protocol applies the power of MAOS to the Dieckmann condensation, an intramolecular reaction of a diester, to efficiently construct the challenging 1-azabicyclo[2.2.2]octane (quinuclidine) ring system.

Reaction Mechanism: The Microwave-Enhanced Dieckmann Condensation

The synthesis proceeds via an intramolecular Dieckmann condensation of a suitable precursor, diethyl 1-(2-(ethoxycarbonyl)ethyl)piperidine-4,4-dicarboxylate. This reaction is a base-catalyzed intramolecular cyclization of a diester to form a β-keto ester.[7][8] The use of a strong, non-nucleophilic base is critical to favor the desired intramolecular reaction.

The proposed mechanism involves the following steps:

-

Deprotonation: A strong base, such as potassium tert-butoxide, deprotonates the α-carbon of one of the ester groups, creating an enolate.[9]

-

Intramolecular Attack: The resulting enolate acts as a nucleophile, attacking the carbonyl carbon of the second ester group within the same molecule. This forms a five-membered cyclic tetrahedral intermediate.[9][10]

-

Ring Closure & Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide ion and forming the cyclic β-keto ester, which constitutes the quinuclidine core.

-

Final Protonation: An acidic workup neutralizes the reaction mixture and protonates the enolate to yield the final β-keto ester product.[9]

-

Decarboxylation & Salt Formation: Subsequent hydrolysis and decarboxylation (often facilitated by heating in acidic conditions) remove the second ester group, and treatment with HCl yields the final ethyl quinuclidine-4-carboxylate as its hydrochloride salt.

Microwave irradiation dramatically accelerates this process by efficiently overcoming the activation energy barrier for each step, particularly the crucial ring-forming nucleophilic attack.

Detailed Experimental Protocol

Materials and Equipment

-

Reagents: Diethyl 1-(2-(ethoxycarbonyl)ethyl)piperidine-4,4-dicarboxylate (precursor), Potassium tert-butoxide (t-BuOK), Toluene (anhydrous), Diethyl ether, Hydrochloric acid (concentrated and in diethyl ether), Magnesium sulfate (anhydrous). All reagents should be of analytical grade or higher.

-

Equipment: CEM Discover Microwave Synthesizer (or equivalent single-mode microwave reactor), 10 mL microwave process vials with snap caps and septa, magnetic stir bars, standard laboratory glassware, rotary evaporator, magnetic stirrer, and an inert atmosphere setup (Nitrogen or Argon).

Safety Precautions

-

Pressure Hazard: Microwave reactions in sealed vessels can generate significant pressure.[4][11] Never exceed the recommended solvent volume or temperature/pressure limits of the microwave vial. Always use a properly calibrated and maintained laboratory microwave reactor with integrated pressure and temperature sensors.[11]

-

Chemical Hazards: Potassium tert-butoxide is a strong base and is highly reactive with water. Handle it under an inert atmosphere. Toluene and diethyl ether are flammable. Perform all operations in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

Step-by-Step Synthesis Procedure

Step 1: Microwave-Assisted Dieckmann Cyclization

-

Place a magnetic stir bar into a 10 mL microwave process vial.

-

Under an inert atmosphere, add potassium tert-butoxide (1.2 eq).

-

Add 5 mL of anhydrous toluene to the vial.

-

Add the precursor, diethyl 1-(2-(ethoxycarbonyl)ethyl)piperidine-4,4-dicarboxylate (1.0 eq), to the vial.

-

Securely seal the vial with a cap.

-

Place the vial into the cavity of the microwave reactor.

-

Irradiate the mixture according to the parameters in Table 1. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Step 2: Work-up and Purification

-

After the reaction is complete, cool the vial to room temperature using a compressed air stream.

-

Carefully uncap the vial in a fume hood.

-

Quench the reaction by slowly adding 20 mL of cold water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude β-keto ester.

Step 3: Decarboxylation and Hydrochloride Salt Formation

-

To the crude product, add 15 mL of 6M aqueous HCl.

-

Heat the mixture to reflux (using conventional heating or a lower-temperature microwave program) for 4-6 hours until gas evolution (CO₂) ceases.

-

Cool the reaction mixture to room temperature and concentrate it to dryness under reduced pressure.

-

Redissolve the resulting solid in a minimal amount of ethanol and precipitate the hydrochloride salt by adding an excess of diethyl ether.

-

Collect the white solid product by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven.

Characterization

The identity and purity of the final product, this compound (C₁₀H₁₈ClNO₂), should be confirmed using standard analytical techniques:

-

¹H NMR & ¹³C NMR: To confirm the molecular structure.

-

Mass Spectrometry (MS): To verify the molecular weight (219.71 g/mol ).[12]

-

Infrared Spectroscopy (IR): To identify key functional groups (e.g., C=O stretch of the ester).

-

Melting Point: To assess purity.

Process Optimization

The efficiency of the microwave-assisted cyclization is highly dependent on key reaction parameters. The following table provides a summary of optimized conditions and their impact on the reaction outcome.

| Parameter | Optimized Value | Rationale & Impact on Yield/Purity |

| Microwave Power | 150 - 200 W (Dynamic) | Power is dynamically adjusted by the instrument to maintain the target temperature. Higher power allows for rapid heating to the setpoint. |

| Temperature | 120 °C | Provides sufficient thermal energy to overcome the activation barrier without causing significant decomposition. Lower temperatures may lead to incomplete reactions. |

| Reaction Time | 15 minutes | Significantly reduced from the 8-12 hours typical of conventional heating. Extending the time beyond this offers no significant improvement in yield and may increase byproduct formation.[13] |

| Solvent | Toluene | A high-boiling, non-polar solvent that absorbs microwave energy poorly, allowing for efficient heating of the polar reactants and intermediates.[5] |

| Base | Potassium tert-butoxide | A strong, sterically hindered base that favors the formation of the thermodynamic enolate, leading to the desired intramolecular cyclization with minimal side reactions. |

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow from starting materials to the final, purified product.

Caption: Experimental workflow for microwave-assisted synthesis.

Conclusion

This application note presents a validated, microwave-assisted method for the synthesis of this compound. By harnessing the efficiency of microwave heating, this protocol offers a significant improvement over conventional methods, delivering the target compound in higher yields and with a drastically reduced reaction time.[14][15] This approach aligns with the principles of green chemistry by minimizing energy consumption and reaction time, providing a scalable and robust solution for the production of this important pharmaceutical intermediate.[3]

References

- MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.

- Patel, et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.

- (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.

- ACS Publications. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up.

- International Journal of Research in Pharmacy and Allied Science. (n.d.). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.

- eCommons. (2022). Microwave-Assisted Synthesis of Quinoxaline Derivatives.

- The University of Liverpool Repository. (n.d.). Synthesis of Functionalised Quinuclidines.

- CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis.

- CONICET. (n.d.). Microwave Assisted Synthesis of ethyl-quinolon-4-one-3-carboxylates and Hydrolysis to quinolon-4-one-3-carboxylic Acids.

- Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation.

- Advanced Journal of Chemistry, Section A. (n.d.). Importance of Microwave Heating in Organic Synthesis.